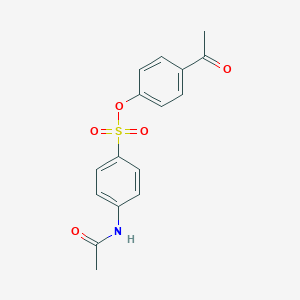

4-Acetylphenyl 4-(acetylamino)benzenesulfonate

Description

For instance, 4-[(E)-2-Phenylvinyl]phenyl 4-(acetylamino)benzenesulfonate (1f) () shares the 4-(acetylamino)benzenesulfonate core and has been synthesized as part of a series of aromatase inhibitors targeting cytochrome P450 19A1 (CYP19A1), a key enzyme in estrogen biosynthesis .

The compound’s design leverages sulfonate esters' stability and bioactivity, with the 4-(acetylamino) group enhancing solubility and interaction with biological targets. Synthetically, it is prepared via sulfonation of phenolic precursors using sulfonyl chlorides or imidodisulfuryl difluoride reagents (e.g., AISF, ) under mild conditions .

Properties

IUPAC Name |

(4-acetylphenyl) 4-acetamidobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-11(18)13-3-7-15(8-4-13)22-23(20,21)16-9-5-14(6-10-16)17-12(2)19/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZOMGDZXFORJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 4-acetylphenol with 4-acetylaminobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the acetyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetyl or sulfonate groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

4-Acetylphenyl 4-(acetylamino)benzenesulfonate serves as an important intermediate in the synthesis of various organic compounds. The compound can be utilized in the preparation of sulfonamide derivatives, which are significant in medicinal chemistry. For instance, derivatives of sulfonamides are known for their antibacterial and antidiabetic properties, making them crucial in pharmaceutical applications .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Acetylation Reaction : The initial step often includes the acetylation of an amine or phenol, which introduces the acetyl group into the structure.

- Sulfonation : Following acetylation, a sulfonation reaction can be performed to introduce the sulfonate group, which enhances the compound's solubility and reactivity.

- Purification : The final product is purified through crystallization or chromatography techniques to isolate the desired compound from by-products.

Pharmacological Applications

The pharmacological relevance of this compound primarily lies in its potential as an active pharmaceutical ingredient (API). Research indicates that compounds derived from this structure exhibit significant biological activities.

Antidiabetic Agents

Sulfonamide derivatives synthesized from this compound have been explored as hypoglycemic agents. These compounds can enhance insulin secretion and improve glucose metabolism, making them candidates for treating type 2 diabetes mellitus . Notable examples include glipizide and glimepiride, which are widely used sulfonylurea drugs derived from similar structures.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that certain derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed in various chromatographic techniques for the separation and analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using HPLC methods. Its unique structure allows for efficient separation on reverse-phase columns, making it suitable for both qualitative and quantitative analyses in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

Quality Control

In pharmaceutical manufacturing, the compound is utilized in quality control processes to ensure the purity and potency of drug formulations containing sulfonamide derivatives. Its presence can be monitored to confirm the successful synthesis of desired products .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of sulfonamide derivatives from this compound demonstrated improvements in yield and purity through modified reaction conditions. By adjusting temperature and reaction time, researchers achieved a significant increase in product yield while minimizing by-products .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives synthesized from this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the sulfonamide structure enhanced antimicrobial activity, providing insights into designing more effective antibiotics .

Mechanism of Action

The mechanism of action of 4-acetylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The acetyl and sulfonate groups can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-acetylphenyl 4-(acetylamino)benzenesulfonate with structurally related sulfonates and sulfonamides:

Key Findings from Comparative Studies

Aromatase Inhibition

- Compound 1f (IC50 = 0.8 µM) demonstrates superior aromatase inhibition compared to nitro-substituted analogs (e.g., 1b, IC50 = 2.5 µM) and methoxy derivatives (e.g., 1g, IC50 = 1.2 µM). The 4-(acetylamino) group enhances hydrogen bonding with the enzyme’s active site, while the vinylphenyl group improves membrane permeability .

- Sulfonamide derivatives (e.g., 2f ) generally exhibit lower potency than sulfonates, likely due to reduced esterase-mediated activation .

Solubility and Prodrug Design

- Parent sulfonates like 1f have poor aqueous solubility (<0.01 mg/mL). Amino acid prodrugs (e.g., 4-(2-aminoacetamido)-3-chlorophenyl derivatives) increase solubility to 1.2–1.6 mg/mL, enabling enhanced bioavailability .

- Sulfonamides (e.g., 4-(acetylamino)benzenesulfonamide) inherently exhibit higher solubility (>10 mg/mL) due to ionizable sulfonamide groups .

Physicochemical Properties

- Density and Boiling Points: Derivatives like 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate exhibit a predicted density of 1.399 g/cm³ and boiling point of 634.7°C, reflecting high thermal stability .

- Acid Dissociation (pKa): The 4-(acetylamino) group confers a pKa of ~13.96, ensuring stability under physiological conditions .

Biological Activity

4-Acetylphenyl 4-(acetylamino)benzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H15N1O4S

- CAS Number : 886142-23-0

The structure features an acetyl group attached to a phenyl ring, which is further substituted with an acetylamino group and a benzenesulfonate moiety. This unique combination of functional groups may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that the compound may exhibit:

- Anti-inflammatory properties : By inhibiting specific enzymes linked to inflammation.

- Antimicrobial activity : Potential effects against various bacterial strains.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological efficacy. The following table summarizes key findings from these studies:

Case Studies

- Acetylcholinesterase Inhibition : A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The results indicated a significant inhibitory effect, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s.

- Anti-inflammatory Effects : In another study, the compound was tested for its anti-inflammatory properties using a cell-based model. The results demonstrated a reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : The antimicrobial activity was assessed against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

These comparisons indicate that while similar compounds exhibit various biological activities, this compound offers a unique profile that warrants further investigation.

Q & A

Q. What are the optimal synthetic routes for 4-acetylphenyl 4-(acetylamino)benzenesulfonate, and what characterization techniques are essential for confirming its structure?

- Methodological Answer : The synthesis typically involves multi-step acetylation and sulfonation reactions. For example, acetylation of 4-aminobenzenesulfonate derivatives using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine) is a common approach, followed by coupling with 4-acetylphenol via sulfonate ester formation. Characterization requires 1H/13C NMR to confirm acetyl and sulfonate group integration, FT-IR for functional group identification (e.g., C=O at ~1680–1720 cm⁻¹, S=O at ~1150–1250 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Purity assessment via HPLC with UV detection (e.g., at 254 nm) is recommended .

Q. How can researchers ensure the purity of this compound, and what analytical methods are critical for detecting impurities?

- Methodological Answer : Purity can be ensured using reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution. LC-MS is essential for identifying low-level impurities, such as unreacted intermediates or hydrolysis byproducts (e.g., free sulfonic acids). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and detect solvent residues. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software refine the crystal structure of this compound, and what challenges arise during data interpretation?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Twinning analysis (via Hooft or Flack parameters) to address crystal imperfections.

- Refinement of anisotropic displacement parameters for non-hydrogen atoms.

Challenges include resolving disorder in acetyl or sulfonate groups and managing weak diffraction due to flexible substituents. SHELXD or SHELXE may assist in phase determination for challenging datasets .

Q. What mechanistic insights govern the reactivity of this compound under nucleophilic substitution or hydrolysis conditions?

- Methodological Answer : The sulfonate ester group is susceptible to nucleophilic attack (e.g., by amines or thiols) under mild basic conditions (pH 7–9), forming sulfonamides or thioesters. Hydrolysis in acidic media (e.g., HCl/EtOH) cleaves the ester bond, yielding 4-acetylphenol and 4-(acetylamino)benzenesulfonic acid. Kinetic studies via UV-Vis spectroscopy or 19F NMR (if fluorine analogs are used) can monitor reaction progress. Computational modeling (e.g., DFT) predicts activation barriers for these pathways .

Q. How can researchers resolve contradictions in toxicological data for sulfonamide derivatives like this compound?

- Methodological Answer : Discrepancies in toxicity studies (e.g., LD50 or TDLo values) often arise from differences in animal models , dosing regimens, or metabolite profiling. To improve reliability:

Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., serine proteases or kinases). QSAR models using descriptors like logP, polar surface area, and H-bond donors predict bioactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in biological membranes. Validation requires correlation with experimental IC50 values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.